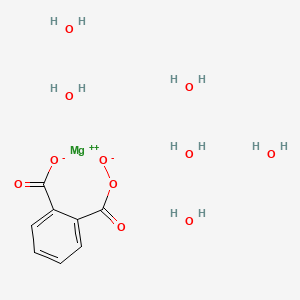

Magnesium monoperoxyphthalate hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium monoperoxyphthalate hexahydrate is a water-soluble peroxy acid used as an oxidant in organic synthesis. It is known for its stability and effectiveness in various oxidation reactions. The compound is particularly useful in the conversion of ketones to esters, epoxidation of alkenes, oxidation of sulfides to sulfoxides and sulfones, and oxidation of amines to amine oxides .

Métodos De Preparación

Magnesium monoperoxyphthalate hexahydrate can be synthesized through the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium oxide. The reaction is typically carried out at a temperature range of 20-25°C. The resulting product is this compound, which is a stable, non-deflagrating, and non-shock-sensitive compound .

Análisis De Reacciones Químicas

Magnesium monoperoxyphthalate hexahydrate undergoes several types of chemical reactions, primarily oxidation reactions. Some of the key reactions include:

Baeyer-Villiger Oxidation: Converts ketones to esters.

Prilezhaev Reaction: Epoxidation of alkenes.

Oxidation of Sulfides: Converts sulfides to sulfoxides and sulfones.

Oxidation of Amines: Produces amine oxides.

Oxidative Cleavage of Hydrazones: Breaks down hydrazones into smaller fragments.

Common reagents and conditions used in these reactions include mild temperatures and the presence of phase transfer catalysts for nonpolar substrates. Major products formed from these reactions are esters, epoxides, sulfoxides, sulfones, and amine oxides .

Aplicaciones Científicas De Investigación

Magnesium monoperoxyphthalate hexahydrate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of magnesium monoperoxyphthalate involves the release of active oxygen species, which facilitate oxidation reactions. As a surface disinfectant, it exhibits a broad spectrum biocidal effect, including the inactivation of endospores. The compound’s wide surface compatibility enables its use on sensitive materials, such as plastic and rubber equipment used in hospitals .

Comparación Con Compuestos Similares

Magnesium monoperoxyphthalate hexahydrate is often compared with other oxidizing agents like meta-chloroperoxybenzoic acid. While both compounds are effective oxidants, magnesium monoperoxyphthalate has certain advantages, including lower cost of production, increased stability, and safer handling. Similar compounds include:

Meta-chloroperoxybenzoic acid (mCPBA): Widely used in organic synthesis but less stable and more expensive compared to magnesium monoperoxyphthalate.

Potassium hydrogen persulfate (Oxone): Another oxidizing agent used in similar reactions but with different handling and stability properties.

This compound’s unique combination of stability, cost-effectiveness, and broad-spectrum biocidal properties make it a valuable compound in various fields of research and industry.

Propiedades

Número CAS |

84698-58-8 |

|---|---|

Fórmula molecular |

C16H22MgO16 |

Peso molecular |

494.6 g/mol |

Nombre IUPAC |

magnesium;2-carboxybenzenecarboperoxoate;hexahydrate |

InChI |

InChI=1S/2C8H6O5.Mg.6H2O/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h2*1-4,12H,(H,9,10);;6*1H2/q;;+2;;;;;;/p-2 |

Clave InChI |

WWOYCMCZTZTIGU-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]azepan-1-ium;chloride](/img/structure/B7980719.png)

![dimethyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate](/img/structure/B7980726.png)

![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B7980768.png)